Substituent Position Effect on Predicted Target Engagement vs. 4-Chlorophenoxy Analog (CAS 343373-60-4)
Within the NS 2028-derived pharmacophore model, the position of the chlorine substituent on the pendant aromatic ring directly influences the compound's ability to occupy the heme-binding pocket of sGC. The 3-chloro isomer (CAS 343373-61-5) is expected to exhibit different inhibitory kinetics compared to its 4-chloro regioisomer (CAS 343373-60-4). In the NS 2028 series, small electronegative ligands (Br, Cl) at specific positions increased inhibition, while positional shifts altered potency [1]. No published head-to-head sGC IC50 data exist for these two tetrahydroquinazoline analogs, but the established positional SAR for halogenated aromatic sGC inhibitors supports a non-interchangeable activity profile.
| Evidence Dimension | Predicted sGC inhibitory potency based on chlorine substitution position |
|---|---|
| Target Compound Data | Not experimentally determined in published literature |
| Comparator Or Baseline | 4-(4-Chlorophenoxy) analog (CAS 343373-60-4); no published sGC IC50 |
| Quantified Difference | Not quantifiable due to absence of direct comparative data |
| Conditions | Class-level SAR from NS 2028 oxadiazolo-benzoxazin series (mouse cerebellum homogenate sGC assay) |
Why This Matters
Procurement of the correct regioisomer is critical when a research program has established SAR around a specific chlorine substitution pattern; using the 4-chloro analog without re-validation risks misleading structure-activity conclusions.
- [1] Olesen, S.P., Drejer, J., Axelsson, O., Moldt, P., Bang, L., Nielsen-Kudsk, J.E., Busse, R., Mülsch, A. Characterization of NS 2028 as a specific inhibitor of soluble guanylyl cyclase. Br. J. Pharmacol. 1998, 123, 299–309. View Source
